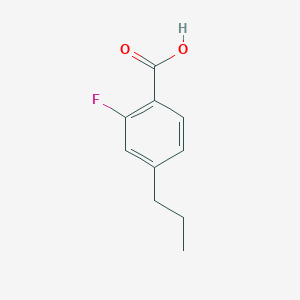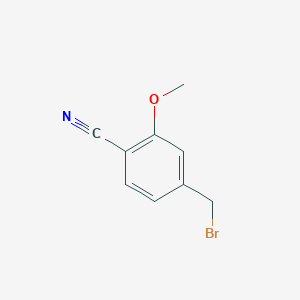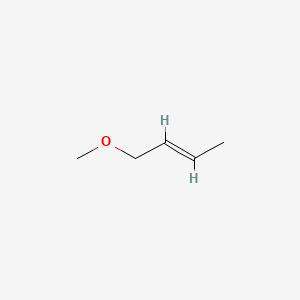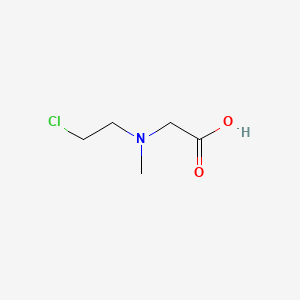![molecular formula C12H11ClN2 B3187991 [1,1'-Biphenyl]-3,4-diamine, 4'-chloro- CAS No. 185199-45-5](/img/structure/B3187991.png)
[1,1'-Biphenyl]-3,4-diamine, 4'-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[1,1’-Biphenyl]-3,4-diamine, 4’-chloro-” is a chemical compound with the molecular formula C12H9Cl . It is a derivative of biphenyl, which is a type of organic compound containing two phenyl rings . The “4’-chloro-” indicates that a chlorine atom is attached to the fourth carbon of the second phenyl ring .
Molecular Structure Analysis
The molecular structure of “[1,1’-Biphenyl]-3,4-diamine, 4’-chloro-” consists of two phenyl rings connected by a single bond, with a chlorine atom attached to the fourth carbon of the second phenyl ring . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
“[1,1’-Biphenyl]-3,4-diamine, 4’-chloro-” is a light yellow or colorless, thick, oily liquid . It’s insoluble in water . The boiling point is around 564.2 K and the molecular weight is 188.653 .Safety and Hazards
“[1,1’-Biphenyl]-3,4-diamine, 4’-chloro-” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s harmful if swallowed, in contact with skin, or if inhaled . It should be handled with appropriate safety measures, including wearing protective equipment and ensuring adequate ventilation .
Propiedades
Número CAS |
185199-45-5 |
|---|---|
Fórmula molecular |
C12H11ClN2 |
Peso molecular |
218.68 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)benzene-1,2-diamine |
InChI |
InChI=1S/C12H11ClN2/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15)7-9/h1-7H,14-15H2 |
Clave InChI |
WCAWAXJNAMQTCH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)N)N)Cl |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=C(C=C2)N)N)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3,4-Difluorophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B3187916.png)












